molecular formula C10H9ClO4S B1342467 (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate CAS No. 610801-83-7

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate

Cat. No. B1342467
M. Wt: 260.69 g/mol
InChI Key: IRLXDBWFFKLKOD-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate” is a chemical compound with the CAS Number: 610801-83-7 . Its molecular weight is 260.7 and its molecular formula is C10H9ClO4S. The IUPAC name for this compound is methyl (E)-3- (3- (chlorosulfonyl)phenyl)acrylate .


Molecular Structure Analysis

The InChI code for “(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate” is 1S/C10H9ClO4S/c1-15-10 (12)6-5-8-3-2-4-9 (7-8)16 (11,13)14/h2-7H,1H3/b6-5+ . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Polymer Science and Engineering

  • Polymer Synthesis and Modification : Research has focused on utilizing (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate in the synthesis of polymeric materials. For instance, reversible addition fragmentation chain transfer (RAFT) polymerization mediated by silica-supported 3-(methoxycarbonyl-phenyl-methylsulfanylthiocarbonylsulfanyl) propionic acid demonstrates the compound's role in producing well-defined poly(methyl acrylate) chains grafted onto silica particles. This process is significant for the design of advanced material properties, including mechanical strength and thermal stability (Zhao & Perrier, 2007).

Corrosion Inhibition

  • Protection of Metals : The compound has been investigated for its potential as a corrosion inhibitor. Specifically, iron surfaces coated with self-assembled films of similar acrylate derivatives show enhanced resistance to corrosion. These findings are crucial for extending the lifespan of metal components in various industrial applications (Zhang Zhe et al., 2009).

Chemical Synthesis

  • Reactivity and Mechanistic Insights : The compound has been part of studies aiming to understand reaction mechanisms, such as the cyclization reaction facilitated by multicatalysis involving both the solvent and substrate. These studies offer vital insights into synthetic pathways that can be harnessed for creating complex molecules with potential applications in pharmaceuticals and material science (Jiahui Liu et al., 2016).

Environmental Applications

  • Atmospheric Chemistry : Investigations into the atmospheric degradation of acrylate esters, which share functional similarities with (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate, contribute to understanding their impact on air quality and potential regulatory implications. These studies help assess the environmental footprint of chemical compounds widely used in industrial processes (A. Moreno et al., 2014).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLXDBWFFKLKOD-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609766
Record name Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate

CAS RN

610801-83-7
Record name Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610801-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.